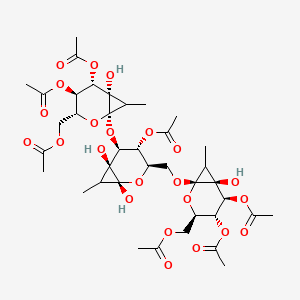![molecular formula C8H6ClNOS B12866348 2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
2-Chloro-6-(methylthio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method is the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a catalyst. For instance, the reaction of 2-aminophenol with chloroacetic acid and hydrochloric acid can yield 2-(chloromethyl)-1H-benzo[d]imidazole, which can then be further reacted to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of efficient catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to enhance the yield and selectivity of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(methylthio)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(methylthio)benzo[d]thiazole: Similar structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
2-Chloro-6-(methylthio)benzo[d]imidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
2-Chloro-6-(methylthio)benzo[d]oxazoline: Similar structure but with a different oxidation state of the nitrogen atom.
Uniqueness
2-Chloro-6-(methylthio)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. The presence of both chlorine and methylthio groups enhances its potential for diverse applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C8H6ClNOS |
|---|---|
Molekulargewicht |
199.66 g/mol |
IUPAC-Name |
2-chloro-6-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNOS/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 |
InChI-Schlüssel |
ITNVEXGSALOMBI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C=C1)N=C(O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)




![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
